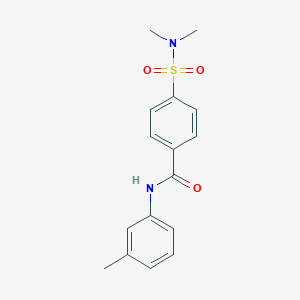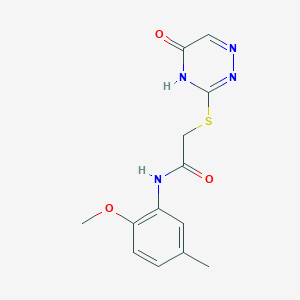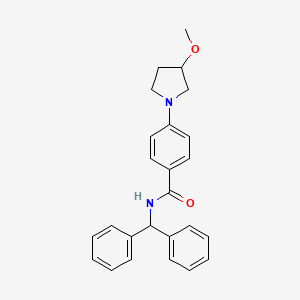
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, commonly referred to as chloroquinoxaline sulfonamide (CQS), is a chlorinated heterocyclic sulfanilamide with potential antineoplastic and immunosuppressive activities . It has been identified as an active agent against a variety of human solid tumors and has been studied in both preclinical and clinical settings .
Synthesis Analysis
The synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides, including CQS, involves the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides . This method allows for the creation of various analogs of CQS, which can be further modified through alkylation, leading to N-methyl derivatives, or by nucleophilic substitution of the halogen with O- and N-nucleophiles .
Molecular Structure Analysis
In the solid state, CQS and its analogs exist primarily in the form of amide tautomers, as established by IR spectra . The molecular structure of CQS is crucial for its biological activity, as it allows the compound to poison topoisomerase II alpha and beta, leading to DNA damage and apoptosis .
Chemical Reactions Analysis
CQS is capable of undergoing various chemical reactions. It can form 2H-1,2-thiazete 1,1-dioxides when reacted with ynamines, although these products are generally unstable and can lead to different heterocyclic compounds depending on the substituents . Additionally, CQS has been shown to poison topoisomerase II enzymes, which is a key mechanism of its antineoplastic activity .
Physical and Chemical Properties Analysis
CQS has demonstrated activity in human tumor stem cell colony-forming assays and has shown modest anticancer activity in clinical studies . It is highly bound to plasma proteins and follows a two-compartment model for plasma elimination . The compound's solubility and stability are factors that influence its pharmacokinetics and necessitate formulation considerations for its use as a therapeutic agent .
Relevant Case Studies
In clinical studies, CQS has been administered to patients with advanced solid tumors, showing minor objective antitumor responses, particularly in non-small cell lung cancer . Its dose-limiting adverse effects include hypoglycemia associated with hyperinsulinemia and supraventricular tachyarrhythmias at higher doses . In cellular pharmacology studies, CQS inhibited the proliferation of murine B16 melanoma cells and caused cell cycle arrest, although its cytotoxic effects did not appear to be related to folate metabolism . Additionally, CQS has been found to have immunosuppressive properties, inhibiting lymphocyte activation and proliferation .
Safety And Hazards
The safety information for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” includes the following hazard statements: H302,H315,H319,H335 . The precautionary statements include: P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .
Eigenschaften
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWGWUVTGMWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)



![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)



![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)
